

Spectral Data Analysis of 6-Methylcoumarin: A Technical Guide

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Compound of Interest

Compound Name: **6-Methylcoumarin**

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This technical guide provides a comprehensive analysis of the spectral data for **6-methylcoumarin** (CAS No. 92-48-8), a key scaffold in medicinal chemistry and a prevalent component in fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectroscopic Data

The empirical formula for **6-methylcoumarin** is $C_{10}H_8O_2$, with a molecular weight of 160.17 g/mol .^[1] The spectral data presented below has been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **6-methylcoumarin** are summarized below.

Table 1: 1H NMR Spectral Data for **6-Methylcoumarin** (Solvent: $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.63	d	9.6	1H	H-4
7.35	d	8.2	1H	H-5
7.23	s	-	1H	H-8
7.18	d	8.2	1H	H-7
6.42	d	9.6	1H	H-3
2.40	s	-	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data for **6-Methylcoumarin** (Solvent: CDCl₃)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
161.2	C-2 (C=O)
152.8	C-9
143.8	C-4
135.5	C-6
132.8	C-5
126.9	C-7
118.6	C-10
116.8	C-8
116.5	C-3
21.0	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **6-methylcoumarin** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for **6-Methylcoumarin** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak-Medium	C-H stretch (aromatic & vinylic)
~1720	Strong	C=O stretch (α,β -unsaturated lactone)[6]
~1610	Medium-Strong	C=C stretch (aromatic and pyrone ring)[6]
~1450, 1380	Medium	C-H bend (-CH ₃)
~1200-1000	Strong	C-O stretch (ester)
~820	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **6-methylcoumarin** are summarized in Table 4.

Table 4: Mass Spectrometry Data for **6-Methylcoumarin**

m/z	Relative Intensity (%)	Assignment
160	100	[M] ⁺ (Molecular Ion)
132	~80	[M-CO] ⁺
131	~75	[M-CO-H] ⁺
103	~30	[M-CO-CHO] ⁺
77	~25	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for **6-methylcoumarin**. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **6-methylcoumarin** for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **6-methylcoumarin** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as a background and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

- Introduce a small amount of **6-methylcoumarin** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionize the sample using Electron Ionization (EI) at 70 eV.

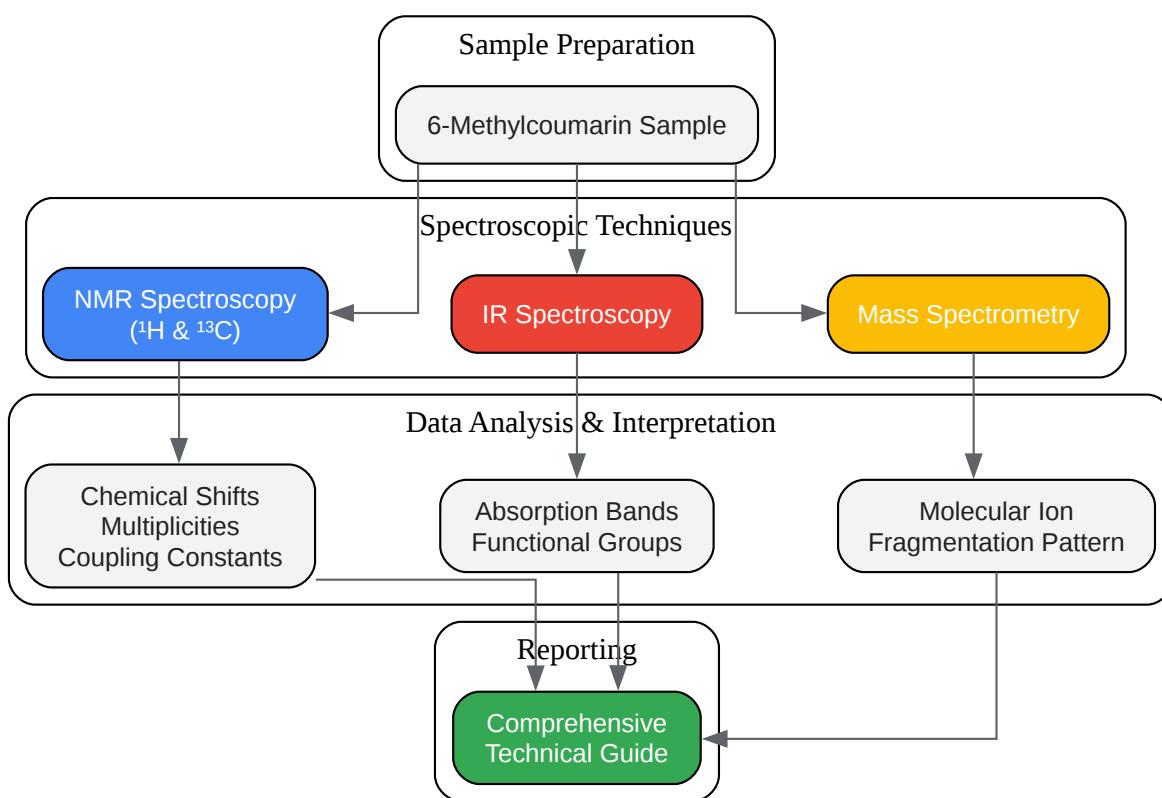
Data Acquisition:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: m/z 40-400.

- Scan Speed: Appropriate for the resolution and sensitivity required.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **6-methylcoumarin**.



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Caption: Workflow for the spectral analysis of **6-methylcoumarin**.

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- To cite this document: BenchChem. [Spectral Data Analysis of 6-Methylcoumarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191867#6-methylcoumarin-spectral-data-analysis-nmr-ir-mass>]

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